molecular formula C13H10F6N4O3 B11512480 4-({4-Methoxy-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)phenol

4-({4-Methoxy-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)phenol

Cat. No.: B11512480
M. Wt: 384.23 g/mol
InChI Key: OEZAVZJXGGBZSK-UHFFFAOYSA-N
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Description

4-({4-Methoxy-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)phenol is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a triazinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-Methoxy-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)phenol typically involves multiple steps, starting with the preparation of the triazinyl coreCommon reagents used in these reactions include trifluoromethylating agents and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are often employed to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-({4-Methoxy-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-({4-Methoxy-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({4-Methoxy-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({4-Methoxy-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)phenol is unique due to its combination of a triazinyl core and a trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H10F6N4O3

Molecular Weight

384.23 g/mol

IUPAC Name

4-[[4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-6-methoxy-1,3,5-triazin-2-yl]amino]phenol

InChI

InChI=1S/C13H10F6N4O3/c1-25-10-21-9(20-6-2-4-7(24)5-3-6)22-11(23-10)26-8(12(14,15)16)13(17,18)19/h2-5,8,24H,1H3,(H,20,21,22,23)

InChI Key

OEZAVZJXGGBZSK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)NC2=CC=C(C=C2)O)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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